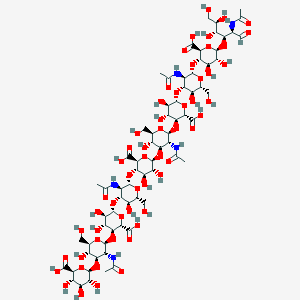

Hyaluronate Decasaccharide

描述

Contextualizing Hyaluronate Decasaccharides within Glycosaminoglycan Biology

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. wikipedia.org This family of biopolymers, which includes well-known members like heparin, chondroitin (B13769445) sulfate, and keratan (B14152107) sulfate, are fundamental components of the extracellular matrix in vertebrates. wikipedia.orgnih.gov GAGs are characterized by their high negative charge and ability to attract water, making them excellent lubricants and shock absorbers in tissues. wikipedia.org

Hyaluronan is a unique member of the GAG family as it is non-sulfated. nih.gov It is synthesized at the plasma membrane by hyaluronan synthases and extruded directly into the extracellular space. wikipedia.orgnih.gov The biological functions of hyaluronan are remarkably dependent on its molecular size. High molecular weight HA is generally involved in maintaining tissue hydration and structural integrity. researchgate.net In contrast, smaller fragments, such as hyaluronate decasaccharides, can act as signaling molecules, interacting with specific cell surface receptors to modulate cellular processes. personalcaremagazine.comacs.org

Hyaluronate decasaccharides are produced by the enzymatic digestion of high molecular weight hyaluronan. oup.combiosynth.com Their defined length allows for precise studies of the interactions between hyaluronan and its binding proteins, known as hyaladherins. oup.com These interactions are crucial for a variety of cellular functions, including cell proliferation, migration, and signaling. acs.org

Historical Perspectives on Hyaluronate Oligosaccharide Discovery and Early Characterization

The story of hyaluronate began in 1934 when Karl Meyer and his colleague John Palmer first isolated a high molecular weight polysaccharide from the vitreous humor of bovine eyes. nih.govresearchgate.netconsultingroom.com They named it "hyaluronic acid," a combination of "hyaloid" (vitreous) and "uronic acid." glycoforum.gr.jp In the 1950s, Meyer's group elucidated the chemical structure of hyaluronan, revealing its composition of D-glucuronic acid and D-N-acetylglucosamine. nih.govglycoforum.gr.jp

The concept of hyaluronan fragments having distinct biological activities emerged later. Initially, hyaluronan was considered a rather inert structural molecule. oup.comglycoforum.gr.jp However, the discovery of specific hyaluronan-binding proteins and the observation that low molecular weight HA fragments could stimulate angiogenesis spurred interest in the biological roles of hyaluronan oligosaccharides. nih.govoup.com

The preparation of defined-length oligosaccharides was a critical step for detailed investigation. Early methods involved the use of hyaluronidases to break down the long hyaluronan polymer into smaller fragments. oup.comglycoforum.gr.jp Subsequent advancements in chromatography techniques allowed for the purification of specific oligosaccharides, such as the decasaccharide, enabling researchers to study their structure and function with greater precision. oup.com The chemical synthesis of a hyaluronate decasaccharide was also achieved, providing a pure and well-defined source of this important molecule for biological studies. nih.govnih.gov

Significance of Defined Oligosaccharide Length in Glycobiology

The ability to work with oligosaccharides of a defined length, like the this compound, is of paramount importance in the field of glycobiology. oup.comacs.org The biological functions of glycans are often highly specific to their size and structure. nih.gov High molecular weight hyaluronan and its smaller fragments can elicit different, and sometimes opposing, cellular responses. acs.org

For instance, the interaction of hyaluronan with its primary receptor, CD44, is size-dependent. While larger hyaluronan polymers are involved in cell adhesion, smaller fragments can trigger signaling cascades involved in processes like inflammation and cell proliferation. nih.gov Studies have shown that a minimum length is often required for effective receptor binding and biological activity. For example, a hyaluronate hexasaccharide is the minimum size required for CD44 binding, but a decasaccharide or larger is needed to effectively compete with polymeric hyaluronan. acs.org Research on chondrosarcoma chondrocytes demonstrated that their hyaluronate-binding activity was competitively inhibited by decasaccharides, but not by smaller hexa- or octasaccharides, indicating that the binding sites recognize a sequence of five repeating disaccharide units. nih.gov

The use of well-characterized, homogenous preparations of oligosaccharides is crucial to avoid misleading results that could arise from contaminants in less pure preparations. oup.com The availability of defined-length oligosaccharides, obtained through either enzymatic digestion and purification or chemical synthesis, allows researchers to dissect the specific roles of different-sized hyaluronan fragments in various biological processes. oup.comnih.gov This precision is essential for understanding the complex language of glycan-protein interactions that govern many aspects of cell biology.

| Property | Description |

| Molecular Formula | C70H107N5O56 biosynth.com |

| Molecular Weight | 1,914.6 g/mol biosynth.com |

| Composition | Five repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine researchgate.net |

| Source | Enzymatic digestion of hyaluronic acid or chemical synthesis oup.comnih.gov |

| Key Biological Interaction | Binds to cell surface receptors like CD44 acs.org |

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-,66+,67+,68+,69+,70+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGYLKSHPJKCDO-OOUJDVOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H107N5O56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1914.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Preparative Methodologies for Hyaluronate Decasaccharides

Chemical Synthesis Approaches

The chemical synthesis of hyaluronate decasaccharides is a complex undertaking that requires precise control over glycosylation reactions and the strategic use of protecting groups. nih.gov

Preactivation-Based Chemoselective Glycosylation Strategies

A significant breakthrough in the synthesis of hyaluronate oligosaccharides, including the decasaccharide, has been the development of preactivation-based chemoselective glycosylation. figshare.comscispace.comnih.gov This strategy involves activating the glycosyl donor in the absence of the glycosyl acceptor. beilstein-journals.orgbeilstein-journals.org This temporal separation of donor activation and acceptor glycosylation allows for unique chemoselectivity, enabling the use of glycosyl donors and acceptors with the same aglycon leaving group. beilstein-journals.orgbeilstein-journals.org

A prominent example is the use of thioglycosides as building blocks, which are stable during various synthetic manipulations but can be readily activated. beilstein-journals.org In one successful synthesis of a hyaluronate decasaccharide, a one-pot protocol was employed where a p-toluenesulfenyl triflate (p-TolSOTf) promoter, formed in situ from p-toluenesulfenyl chloride (p-TolSCl) and silver triflate (AgOTf), was used to preactivate the thioglycoside donor. nih.gov This method circumvents the need for adjusting the anomeric reactivity of building blocks, which is often a tedious process in traditional glycosylation strategies. sci-hub.se The preactivation approach has proven effective for the assembly of complex glycans, including those containing uronic acids like the glucuronic acid found in hyaluronate. beilstein-journals.orgbeilstein-journals.org

| Glycosylation Strategy | Key Features | Application in this compound Synthesis |

| Preactivation-Based Chemoselective Glycosylation | Donor is activated before the acceptor is added. beilstein-journals.orgbeilstein-journals.org | Enabled the first chemical synthesis of a fully deprotected this compound. figshare.comnih.gov |

| Allows for the use of building blocks with identical leaving groups. nih.gov | Facilitated a one-pot synthesis protocol, improving efficiency. nih.gov | |

| Promoter system often involves p-TolSCl/AgOTf. nih.govsci-hub.se | Utilized thioglycoside building blocks. nih.gov |

Stereochemical Control in Glycosylation of Oligosaccharide Units

Achieving the correct stereochemistry of the glycosidic bond is paramount in oligosaccharide synthesis. nih.govnih.gov For hyaluronate, which contains alternating β-(1→4) and β-(1→3) linkages, ensuring the formation of 1,2-trans-glycosides is crucial. nih.gov This is typically accomplished by using a participating protecting group at the C-2 position of the glycosyl donor. nih.gov Acyl groups, for instance, can form a cyclic intermediate that shields one face of the sugar ring, directing the incoming acceptor to the opposite face to form the desired β-linkage. nih.gov

In the synthesis of a this compound, the use of a trichloroacetyl (TCA) group on the glucosamine (B1671600) units served this purpose. figshare.comnih.gov However, a challenge arose with the formation of a TCA-derived oxazoline (B21484) side product. figshare.comnih.gov The addition of trimethylsilyl (B98337) triflate (TMSOTf) was found to be critical in suppressing this side reaction, thereby ensuring a high yield of the desired β-glycosylation product. figshare.comnih.govnih.gov The stereochemical outcome can also be influenced by the choice of solvent, with diethyl ether favoring α-glycosides and dichloromethane (B109758) favoring β-isomers in some systems. nih.gov

Protecting Group Chemistry for Glucosamine and Glucuronic Acid Moieties

The judicious selection and manipulation of protecting groups for the glucosamine and glucuronic acid units are central to the successful synthesis of hyaluronate decasaccharides. scispace.comnih.gov These groups must be stable under the conditions of glycosylation and selectively removable for subsequent steps.

For the glucosamine moiety, the nitrogen atom requires protection. The trichloroacetyl (TCA) group has been successfully used for this purpose in decasaccharide synthesis. figshare.comnih.gov While the phthalimido (Phth) group is another option, its removal in the final deprotection steps of the decasaccharide proved to be incompatible with the ester groups present. nih.gov Other novel protecting groups for the glucosamine nitrogen, such as dimethylmaloyl (DMM) and diglycolyl (DG), have been explored in carbohydrate chemistry, though their application in decasaccharide synthesis is not explicitly detailed. academie-sciences.fracademie-sciences.fr

For the glucuronic acid moiety, the carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, throughout the synthesis. The hydroxyl groups of both monosaccharide units are protected with groups like benzoyl (Bz) or pivaloyl (Piv) esters. universiteitleiden.nl The use of orthogonal protecting groups, which can be removed under different conditions, is essential for the regioselective elongation of the oligosaccharide chain. csic.esrsc.org For instance, a temporary protecting group might be used at the position intended for chain extension, which can be selectively cleaved to reveal a hydroxyl group for the next glycosylation step. universiteitleiden.nl

| Moiety | Protecting Group | Rationale/Function |

| Glucosamine (Nitrogen) | Trichloroacetyl (TCA) | Provides neighboring group participation for β-stereoselectivity; removable under mild basic conditions. figshare.comnih.govnih.gov |

| Phthalimido (Phth) | Also provides β-stereoselectivity, but removal was problematic in the decasaccharide context. nih.gov | |

| Glucuronic Acid (Carboxyl) | Ester (e.g., Methyl, Benzyl) | Protects the carboxylic acid functionality during synthesis. csic.es |

| Hydroxyl Groups | Benzoyl (Bz), Pivaloyl (Piv) | Stable protecting groups for hydroxyls not involved in immediate glycosylation. universiteitleiden.nl |

Challenges in Large Oligosaccharide Assembly and Deprotection

The assembly and deprotection of large oligosaccharides like the this compound present significant challenges. figshare.comnih.govresearchgate.net As the oligosaccharide chain elongates, glycosylation reactions can become more difficult due to steric hindrance and decreased reactivity of the growing acceptor molecule. figshare.com Indeed, building blocks that were successful for synthesizing a hexasaccharide failed to produce the desired decasaccharide, necessitating further optimization. figshare.comnih.gov

Global deprotection, the removal of all protecting groups from the fully assembled oligosaccharide, is another major hurdle. nih.govnih.gov The presence of numerous protecting groups, such as multiple esters and amides, requires carefully controlled conditions to avoid side reactions or incomplete removal. nih.govnih.gov In the synthesis of the this compound, the removal of the trichloroacetyl groups was found to be much slower than the cleavage of the benzoate (B1203000) esters. nih.gov A combination of a mild basic condition (potassium hydroxide (B78521) added in portions) and careful monitoring using ¹H NMR was crucial for the successful removal of all base-labile protecting groups to yield the final, fully deprotected this compound. figshare.comnih.gov

Convergent Synthesis Strategies for Hyaluronate Oligosaccharide Backbones

Convergent synthesis offers an efficient alternative to linear, stepwise assembly for constructing large oligosaccharides. sci-hub.se This approach involves the independent synthesis of smaller oligosaccharide fragments (building blocks), which are then coupled together to form the final, larger molecule. sci-hub.se

Enzymatic Production and Derivatization

Enzymatic methods provide an alternative route to producing hyaluronate oligosaccharides. nih.gov These approaches can leverage the high specificity of enzymes to achieve controlled degradation of high-molecular-weight hyaluronic acid or to synthesize oligosaccharides from sugar nucleotide precursors. nih.govacs.org

Hyaluronidases, enzymes that cleave hyaluronic acid, can be used to depolymerize the polysaccharide into smaller fragments. futurenzyme.eusav.sk By controlling reaction conditions such as enzyme concentration and hydrolysis time, it is possible to produce specific size-defined hyaluronan oligomers, including decasaccharides, on a large scale. futurenzyme.eu For instance, recombinant leech hyaluronidase (B3051955) has been shown to be effective for this purpose. futurenzyme.eu Testicular hyaluronidase is also used, which primarily yields tetra- and hexasaccharides but can be used to generate a range of oligosaccharides for analysis. capes.gov.br

Enzymatic synthesis can also be performed in the reverse direction (transglycosylation), where hydrolases catalyze the formation of glycosidic bonds. acs.org This has been demonstrated for the synthesis of chondroitin (B13769445), a related glycosaminoglycan, using hyaluronidase. acs.org Furthermore, chemoenzymatic strategies combine the flexibility of chemical synthesis with the specificity of enzymes. For example, chemically synthesized oligosaccharides can serve as starting materials for enzymatic derivatization. nih.govcapes.gov.br Exoglycosidases, such as β-glucuronidase and β-N-acetylhexosaminidase, can be used to sequentially remove monosaccharide units from the non-reducing ends of oligosaccharides, allowing for the generation of a diverse range of structures. sav.sknih.gov

| Enzyme | Action | Application in Oligosaccharide Production |

| Hyaluronidases (endo) | Cleave internal glycosidic bonds of HA. sav.sk | Controlled depolymerization of high-molecular-weight HA to produce size-defined oligosaccharides, including decasaccharides. futurenzyme.eu |

| β-Glucuronidase (exo) | Removes terminal glucuronic acid residues. sav.sknih.gov | Derivatization of oligosaccharides to create structures with different end groups. nih.gov |

| β-N-acetylhexosaminidase (exo) | Removes terminal N-acetylglucosamine residues. sav.sk | Derivatization of oligosaccharides to create structures with different end groups. nih.gov |

Hyaluronidase-Mediated Degradation for Oligosaccharide Generation

One of the most established methods for producing hyaluronan oligosaccharides is the enzymatic degradation of high-molecular-weight hyaluronic acid (HA) using hyaluronidases. researchgate.net These enzymes, classified as endohydrolases, cleave the internal β-1,4-glycosidic bonds within the HA polymer. google.com

The process typically involves incubating polymeric HA with a hyaluronidase, such as bovine testicular hyaluronidase (BTH), under controlled conditions. mdpi.com The extent of degradation and the size distribution of the resulting oligosaccharide fragments are dependent on factors like enzyme concentration and digestion time; longer incubation periods generally yield shorter oligosaccharides. sigmaaldrich.com This enzymatic digestion produces a heterogeneous mixture of even-numbered oligosaccharides with a minimum size of a tetrasaccharide (HA4). researchgate.net Specific hyaluronidases, such as one purified from stonefish venom, have been shown to degrade HA into major end products including tetra-, hexa-, octa-, and decasaccharides. walshmedicalmedia.com

Following digestion, the resulting mixture of oligosaccharides must be separated to isolate fragments of a defined length. This is commonly achieved through chromatographic techniques, including size-exclusion chromatography and anion-exchange chromatography, which separate the molecules based on their size and charge, respectively. researchgate.netgoogle.comoup.com

| Enzyme Type | Source Example | Action | Primary Products | Reference |

| Mammalian Hyaluronidase | Bovine Testes (BTH) | Endo-β-N-acetyl-D-hexosaminidase; Hydrolyzes β-1,4 linkages | Mixture of even-numbered oligosaccharides (e.g., HA4, HA6, HA8, HA10) | mdpi.comsigmaaldrich.com |

| Venom Hyaluronidase | Stonefish Venom | Hydrolysis | Tetra-, hexa-, octa-, and decasaccharides | walshmedicalmedia.com |

Production of Defined-Length Oligosaccharides via Specific Lyases

An alternative enzymatic degradation approach utilizes hyaluronate lyases, which are primarily of bacterial origin. creative-enzymes.com Unlike hyaluronidases that work through hydrolysis, lyases act via a β-elimination mechanism to cleave the β-1,4-glycosidic bonds. creative-enzymes.comsci-hub.sewikipedia.org This reaction introduces a 4,5-unsaturated double bond at the non-reducing end of the uronic acid residue of the resulting oligosaccharides. walshmedicalmedia.comsci-hub.se This unsaturated bond is a useful feature as it allows for spectrophotometric detection at approximately 232 nm. walshmedicalmedia.comnih.gov

The product profile of hyaluronate lyases can vary significantly depending on the enzyme's origin and mode of action. Some lyases, particularly those from bacteriophages, are known to produce oligosaccharides ranging from tetrasaccharides to decasaccharides (ΔHA4–ΔHA10) through a random endolytic cleavage pattern. sci-hub.senih.gov Similarly, exhaustive degradation of HA by lyase from Streptococcus agalactiae has been shown to yield a mixture containing di-, tetra-, hexa-, octa-, and decasaccharides. researchgate.netnih.gov Research on a highly active lyase from Enterobacter asburiae (HylEP0006) demonstrated that after one hour of degradation, the products included hyaluronan decasaccharide (HA10), among other smaller oligosaccharides. nih.govmdpi.com The final degradation product for many lyases is an unsaturated disaccharide. nih.govmdpi.com

| Enzyme | Source Organism | Action Mechanism | Reported Products Including Decasaccharides | Reference |

| Phage Hyaluronate Lyase | Streptococcus bacteriophage | Random endolytic β-elimination | Unsaturated tetra- to decasaccharides (ΔHA4-ΔHA10) | nih.gov |

| Hyaluronate Lyase | Streptococcus agalactiae | Non-processive endolytic β-elimination | Mixture including unsaturated di-, tetra-, hexa-, octa-, and decasaccharides | researchgate.netnih.gov |

| Hyaluronate Lyase (HylEP0006) | Enterobacter asburiae | Endolytic β-elimination | Initial mixture includes unsaturated HA4, HA6, HA8, and HA10 | nih.govmdpi.com |

Microbial Biotransformation Systems for Hyaluronate Oligosaccharide Production

Metabolic engineering of microorganisms offers a powerful and scalable platform for the de novo synthesis of hyaluronic acid and its oligosaccharides. nih.govresearchgate.net This approach utilizes whole-cell biocatalysts, typically "generally recognized as safe" (GRAS) hosts like Bacillus subtilis or Corynebacterium glutamicum, to avoid the presence of potential toxins associated with pathogenic producers like Streptococcus. nih.govnih.govd-nb.info

The core strategy involves genetically modifying these hosts to express the necessary enzymes for HA synthesis. google.com This usually includes introducing the hyaluronan synthase gene (hasA) from a source like Streptococcus equi subsp. zooepidemicus, along with the overexpression of endogenous or heterologous genes responsible for producing the precursor sugar nucleotides: UDP-glucuronic acid and UDP-N-acetylglucosamine. nih.govresearchgate.net By engineering these metabolic pathways, the carbon flux can be directed towards the efficient synthesis of the HA polymer. nih.govresearchgate.net

To produce oligosaccharides directly, some systems couple HA production with degradation. For instance, the co-expression of a hyaluronidase, such as leech hyaluronidase, within the engineered production host can lead to the simultaneous synthesis and fragmentation of the polymer, resulting in the accumulation of low-molecular-weight HA and oligosaccharides. nih.gov A novel and efficient variation is the use of a yeast surface display (YSD) system, where a hyaluronidase is anchored to the cell surface of a production organism like Pichia pastoris. bohrium.comnih.gov This creates a reusable, self-contained biocatalyst that can hydrolyze high-molecular-weight HA into size-specific oligosaccharides, simplifying downstream processing. bohrium.comnih.gov

| Microbial System | Engineering Strategy | Product | Reference |

| Corynebacterium glutamicum | Heterologous expression of hasA; coupling HA production with leech hyaluronidase expression. | Low-molecular-weight HA (~53 kDa) | nih.gov |

| Bacillus subtilis | Expression of S. zooepidemicus hasA gene; overexpression of endogenous precursor synthesis genes (tuaD, gtaB). | High-molecular-weight HA | nih.govd-nb.inforesearchgate.net |

| Pichia pastoris | Yeast Surface Display (YSD) of leech hyaluronidase (LHyal) to create a recyclable biocatalyst. | Size-specific HA oligosaccharides | bohrium.comnih.gov |

| Escherichia coli | Expression of hasA gene from Streptococcus; knockout of competing pathways; overexpression of precursor genes (galU, ugd). | Hyaluronic Acid | researchgate.net |

Enzymatic Glycosylation for Hyaluronate Oligosaccharide Extension

Enzymatic glycosylation provides a highly controlled, bottom-up approach to synthesizing structurally defined oligosaccharides. tandfonline.comresearchgate.net This method relies on glycosyltransferases, enzymes that catalyze the stereo- and regioselective transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule. tandfonline.com For hyaluronan synthesis, this involves the alternating action of two types of glycosyltransferases to add D-glucuronic acid and N-acetyl-D-glucosamine sequentially.

This synthetic strategy offers significant advantages over chemical methods by avoiding the need for complex protection and deprotection steps. tandfonline.com The development of one-pot multi-enzyme (OPME) systems, where multiple glycosyltransferases and enzymes for sugar nucleotide regeneration work in concert, has streamlined the synthesis of complex carbohydrates. escholarship.org Using this principle, structurally defined oligosaccharides, including those up to a decasaccharide, have been successfully synthesized with high yields. escholarship.org

While the chemical synthesis of a this compound has been reported, enzymatic extension methods using specific glycosyltransferases represent a powerful alternative. frontiersin.orgresearchgate.net The primary challenges of this approach have historically been the high cost and limited availability of both the glycosyltransferases and the sugar nucleotide donors. tandfonline.com However, the increasing availability of recombinant enzymes and the development of efficient in situ sugar nucleotide regeneration systems are making enzymatic glycosylation an increasingly viable and potent tool for the precise synthesis of oligosaccharides like this compound. tandfonline.comescholarship.org

| Concept | Description | Key Enzymes | Advantages | Reference |

| Enzymatic Glycosylation | Stepwise, controlled addition of monosaccharides to an acceptor to build an oligosaccharide chain. | Glycosyltransferases (e.g., β-1,4-GlcNAc transferase, β-1,3-GlcA transferase) | High stereo- and regioselectivity; mild reaction conditions; no protecting groups needed. | tandfonline.comresearchgate.net |

| One-Pot Multi-Enzyme (OPME) Systems | A synthetic cascade where multiple enzymes, including glycosyltransferases and those for donor regeneration, work sequentially in a single reaction vessel. | Glycosyltransferases, enzymes for sugar nucleotide regeneration (e.g., kinases, pyrophosphorylases). | Increased efficiency, reduced purification steps, improved yields. | escholarship.org |

Structural and Conformational Analysis of Hyaluronate Decasaccharides

Advanced Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer powerful tools for elucidating the primary structure and conformational dynamics of hyaluronate decasaccharides at an atomic level.

NMR spectroscopy is a cornerstone technique for the structural analysis of hyaluronate oligosaccharides. Through-bond and through-space correlations in two-dimensional NMR experiments allow for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts. For a hyaluronate decasaccharide, the signals corresponding to the internal repeating disaccharide units collapse into a single set of resonances, indicating a high degree of structural similarity along the chain. The chemical shifts of these internal residues are largely consistent with those of shorter hyaluronan oligomers.

The primary structure of a this compound consists of repeating units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) linked by alternating β(1→3) and β(1→4) glycosidic bonds. The amide proton of the N-acetylglucosamine residue provides a sensitive probe of the local environment, and its chemical shift is indicative of the conformational state of the acetamido group.

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| GlcA | H1 | 4.45 | 103.5 |

| H2 | 3.36 | 74.2 | |

| H3 | 3.62 | 83.5 | |

| H4 | 3.51 | 72.1 | |

| H5 | 3.80 | 76.9 | |

| C6 | - | 175.0 | |

| GlcNAc | H1 | 4.56 | 101.0 |

| H2 | 3.81 | 56.5 | |

| H3 | 3.68 | 74.8 | |

| H4 | 3.58 | 81.5 | |

| H5 | 3.45 | 76.8 | |

| H6 | 3.75, 3.85 | 61.7 | |

| NH | - | - |

Note: Chemical shifts are approximate and can vary with experimental conditions such as temperature, pH, and ionic strength.

While traditional NMR methods provide information on short-range interactions, Residual Dipolar Couplings (RDCs) offer insights into the global orientation of molecular fragments. By weakly aligning the this compound in a magnetic field, typically using a liquid crystalline medium, it is possible to measure the orientation of internuclear vectors, such as C-H bonds, relative to the magnetic field. nih.govresearchgate.net These experimentally determined RDCs provide long-range structural constraints that are invaluable for refining conformational models derived from other methods.

For a this compound, RDC measurements have been used to filter and validate conformational ensembles generated by molecular dynamics simulations. nih.govresearchgate.net This combined approach ensures that the resulting structural models are in agreement with experimental observations, providing a more accurate representation of the molecule's behavior in solution. nih.gov

| Residue | Carbon Atom | RDC Value (Hz) |

|---|---|---|

| GlcA | C-1 | -12.9 |

| C-3 | -1.5 | |

| C-4 | -10.1 | |

| C-5 | -11.2 | |

| GlcNAc | C-1 | -11.4 |

| C-2 | -1.5 | |

| C-3 | -10.5 | |

| C-4 | -11.9 |

Note: RDC values are highly sensitive to the alignment conditions and the specific molecular conformation.

Molecular Modeling and Simulation Studies

Computational methods, particularly molecular dynamics simulations, complement experimental techniques by providing a dynamic view of the conformational landscape of hyaluronate decasaccharides.

Molecular dynamics simulations of hyaluronate decasaccharides are typically performed in an explicit water environment to mimic physiological conditions. nih.gov These simulations track the movements of every atom in the system over time, providing a detailed trajectory of the molecule's conformational changes. The choice of force field, which defines the potential energy of the system, is critical for the accuracy of the simulation. Commonly used force fields for carbohydrates include CHARMM and GLYCAM. The water model, such as TIP3P, is also a key parameter. Simulations are typically run for nanoseconds to microseconds to adequately sample the conformational space. For instance, a 3.5-nanosecond molecular dynamics simulation has been used to study the conformational features of a this compound. nih.gov

| Parameter | Description |

|---|---|

| Force Field | CHARMM, GLYCAM |

| Water Model | TIP3P, SPC/E |

| Solvent | Explicit Water |

| Simulation Time | Nanoseconds to Microseconds |

| Ensemble | NPT (isothermal-isobaric) |

Analysis of molecular dynamics trajectories has revealed that hyaluronate decasaccharides can adopt helical secondary structures in solution. nih.gov These are not rigid, static structures but rather dynamic conformations that are in equilibrium. The most commonly observed motifs are left-handed helices. Specifically, both three-fold and four-fold left-handed helices have been identified as energetically favorable conformations. nih.gov The three-fold helix is characterized by three disaccharide units per turn, while the four-fold helix has four. The relative populations of these helical forms can be influenced by factors such as the ionic environment.

| Helical Motif | Handedness | Rise per Disaccharide (Å) | Twist per Disaccharide (°) |

|---|---|---|---|

| 3-fold Helix | Left | ~9.5 | ~120 |

| 4-fold Helix | Left | ~8.5 | ~90 |

The flexibility of the this compound chain is largely determined by the rotational freedom around the glycosidic linkages. The conformation of these linkages is described by the dihedral angles phi (Φ) and psi (Ψ). For the β(1→3) linkage, Φ is defined by O5-C1-O3-C3 and Ψ by C1-O3-C3-C4. For the β(1→4) linkage, Φ is defined by O5-C1-O4-C4 and Ψ by C1-O4-C4-C5.

| Glycosidic Linkage | Dihedral Angle | Observed Range (°) |

|---|---|---|

| β(1→3) | Φ | 50 to 80 |

| Ψ | -120 to -90 | |

| β(1→4) | Φ | 40 to 70 and 180 to 210 |

| Ψ | -100 to -70 and 100 to 130 |

Note: The observed ranges represent the most populated conformational states and can vary depending on the simulation parameters.

Role of Intramolecular Hydrogen Bonds and Water Interactions in Conformational Stability

The conformational stability of hyaluronate decasaccharides in an aqueous environment is profoundly influenced by a dynamic interplay between intramolecular hydrogen bonds and interactions with surrounding water molecules. researchgate.netnih.gov While intramolecular hydrogen bonds contribute to a degree of structural rigidity, the presence of water introduces a fluid network of competing interactions. researchgate.netmdpi.com

Molecular dynamics simulations of a hyaluronan decamer have revealed that intramolecular hydrogen bonds are transient, existing in a constant state of exchange with water. manchester.ac.uk Over a one-nanosecond simulation, approximately 80 distinct intramolecular hydrogen-bond interactions were documented, indicating that individual bonds are ephemeral and difficult to observe directly using experimental methods like NMR spectroscopy in water. manchester.ac.ukglycoforum.gr.jp Despite their transient nature, these hydrogen bonds, particularly those across the glycosidic linkages, play a crucial role in the molecule's dynamics. glycoforum.gr.jp

Simulations have identified several key intramolecular hydrogen bonds that, while not persistent, are significant in influencing the decasaccharide's conformation. glycoforum.gr.jp These interactions occur across both the β(1→3) and β(1→4) glycosidic linkages. The most persistent hydrogen bonds are observed at the glycosidic linkages, with specific interactions involving the hydroxymethyl group also playing a key role in hyaluronan dynamics. glycoforum.gr.jp

Table 1: Key Intramolecular Hydrogen Bonds in Hyaluronan Oligosaccharides This table summarizes significant hydrogen bonds identified in molecular dynamics simulations.

| Linkage Type | Interacting Groups | Persistence Level | Reference |

| β(1→3) | Hydroxyl groups across the linkage | High | glycoforum.gr.jp |

| β(1→4) | Hydroxyl groups, including the hydroxymethyl group | Significant | glycoforum.gr.jp |

Mass Spectrometry for Oligosaccharide Profiling

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination and Degradation Product Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a powerful and widely used technique for the characterization of hyaluronate oligosaccharides, including decasaccharides. researchgate.netbiblioboard.com It is particularly effective for determining the exact molecular weight of short hyaluronan oligomers (up to 40-mers) and analyzing the complex mixtures that result from enzymatic or radical-induced degradation. researchgate.netnih.gov ESI is considered a "soft" ionization method that allows for the analysis of intact molecules with minimal fragmentation, which is crucial for oligosaccharide analysis. nih.gov

When coupled with liquid-phase separation techniques like High-Performance Liquid Chromatography (HPLC), ESI-MS provides a robust platform for the on-line separation and structural elucidation of complex oligosaccharide mixtures. researchgate.netbiblioboard.com In ESI-MS analysis of hyaluronate oligosaccharides, multiply charged pseudomolecular ions are typically observed in the negative ion mode. sci-hub.senih.gov This allows for the detection of high-mass molecules within the operating range of the mass spectrometer. For instance, oligosaccharides containing 4 to 16 monomer units have been successfully identified using this method. sci-hub.seresearchgate.net

ESI-MS is also instrumental in analyzing degradation products. For example, enzymatic digestion of hyaluronic acid with hyaluronate lyase produces a mixture of even-numbered oligosaccharides. nih.govnih.gov ESI-MS can precisely determine the molecular weight of these fragments, confirming their size and distribution within the sample. sci-hub.se Furthermore, tandem mass spectrometry (ESI-MS/MS) can be used to obtain sequence information. In negative-ion mode, even-numbered hyaluronan oligomers typically show a characteristic loss of an N-acetylglucosamine molecule, while odd-numbered oligomers lose a glucuronic acid molecule, providing valuable structural data. nih.govsci-hub.se

Table 2: ESI-MS Analysis of Hyaluronan Oligosaccharides Illustrative data on ions observed for hyaluronan fragments.

| Oligosaccharide | Degree of Polymerization (dp) | Typical Observed Ion (Negative Mode) | Reference |

| Tetrasaccharide | 4 | [M-2H]²⁻ | sci-hub.se |

| Hexasaccharide | 6 | [M-3H]³⁻ | sci-hub.se |

| Octasaccharide | 8 | [M-4H]⁴⁻ | sci-hub.se |

| Decasaccharide | 10 | [M-4H]⁴⁻, [M-5H]⁵⁻ | researchgate.net |

| Dodecasaccharide | 12 | [M-5H]⁵⁻ | researchgate.net |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Oligosaccharide Sizing

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another key analytical technique for the profiling of hyaluronate oligosaccharides. diva-portal.orgnih.gov It is particularly advantageous for determining the molecular weight and size distribution of larger oligosaccharides, capable of detecting hyaluronan fragments up to 41 kDa. researchgate.net The technique requires a small sample size and provides spectra that are often simpler to interpret than ESI-MS spectra, as they typically consist of singly charged ions ([M+Na]⁺ or [M-H]⁻). sci-hub.sediva-portal.org

MALDI-TOF-MS has been successfully applied to analyze mixtures of hyaluronan oligosaccharides ranging from tetrasaccharides to species greater than 22-mers. nih.gov The method allows for the clear identification of the different-sized oligomers present in a sample, making it an excellent tool for assessing the purity and size distribution of prepared oligosaccharide fractions. oup.com For instance, the analysis of a decasaccharide standard using MALDI-TOF-MS would yield a distinct peak corresponding to its calculated molecular weight, confirming its identity and purity. diva-portal.org

While powerful for sizing, quantitative analysis with MALDI-TOF-MS can be challenging due to variations in the ionization efficiency of different-sized oligosaccharides. nih.gov However, methods have been developed to improve quantitation, such as methyl esterification of the carboxylic acid groups, which leads to simplified mass spectra and improved sensitivity. nih.gov The choice of matrix is also critical; matrices like 2,5-dihydroxybenzoic acid (2,5-DHB) and 2,4,6-trihydroxyacetophenone are commonly used for the analysis of hyaluronan oligosaccharides. diva-portal.orgoup.com

Chromatographic and Electrophoretic Techniques for Structural Homogeneity

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of hyaluronate oligosaccharides. nih.gov Various HPLC modes, including size-exclusion (SEC), ion-pair reversed-phase (IP-RP), and anion-exchange chromatography, are employed to resolve complex mixtures of these compounds. researchgate.netbohrium.commdpi.com

Ion-pair reversed-phase HPLC, using volatile mobile phases with ion-pairing agents like tributylamine, provides excellent resolution and can separate hyaluronan oligosaccharides containing 2 to 40 monomers. researchgate.net This method is compatible with online ESI-MS detection, allowing for simultaneous separation, identification, and quantification. researchgate.netnih.gov Size-exclusion chromatography (HPLC-SEC) is another common approach, separating molecules based on their hydrodynamic volume. It is used to determine not only the concentration but also the molecular weight distribution of hyaluronan fragments. mdpi.comnih.gov

For quantitative analysis, HPLC methods are validated for parameters such as linearity, repeatability, and limits of detection and quantification. mdpi.com Detection is often performed using UV detectors at wavelengths around 205-232 nm, as the unsaturated bond created at the non-reducing end by enzymatic cleavage is UV-active. bohrium.comnih.gov Calibration curves are generated using standards of known concentrations, allowing for the accurate quantification of specific oligosaccharides, like the decasaccharide, in various samples. bohrium.commdpi.com

Table 3: Example HPLC Conditions for Hyaluronan Oligosaccharide Analysis This table provides a summary of typical parameters used in HPLC methods for hyaluronan analysis.

| HPLC Mode | Column Type | Mobile Phase Example | Detection | Reference |

| Size-Exclusion (SEC) | BioSep SEC S2000 | 0.05 M potassium dihydrogen phosphate, pH 7.0 | UV at 205 nm | nih.gov |

| Ion-Pair Reversed-Phase | C18 or C2 | Tributylamine salts in a volatile mobile phase | UV, ESI-MS | researchgate.netsci-hub.se |

| Anion-Exchange | Anion-exchange column | Salt gradient (e.g., NaCl or ammonium acetate) | UV, Fluorescence | researchgate.net |

Capillary Affinity Electrophoresis (CAE) for Interaction Analysis

Capillary Affinity Electrophoresis (CAE) is a specialized and powerful technique used to study the binding interactions between molecules. It is particularly well-suited for analyzing the interactions between hyaluronan oligosaccharides and hyaluronan-binding proteins (HABPs). dntb.gov.ua CAE measures the change in electrophoretic mobility of a molecule upon binding to a ligand, allowing for the determination of binding affinities and kinetics. dntb.gov.ua

In a typical CAE experiment for analyzing a this compound interaction, the capillary is filled with a run buffer containing a specific concentration of a hyaluronan-binding protein. The decasaccharide is then injected and its migration time is measured. Any binding between the decasaccharide and the protein will alter the charge-to-mass ratio of the complex, resulting in a shift in migration time compared to the free, unbound decasaccharide. By performing experiments with varying concentrations of the binding protein, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be calculated. dntb.gov.ua

This technique has been instrumental in demonstrating the significance of hyaluronan molecular size on binding reactions. For example, studies have used CAE to show that larger hyaluronan oligosaccharides may exhibit stronger binding to certain proteins compared to smaller fragments like hexasaccharides. oup.com Capillary electrophoresis methods, in general, are also used for the separation and analysis of hyaluronan degradation products, such as the disaccharides produced by enzymatic digestion. nih.govresearchgate.net

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) for Oligomer Sizing

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a highly sensitive method employed for the analysis and sizing of oligosaccharides, including hyaluronate (HA) oligomers. The technique involves the covalent attachment of a fluorescent tag to the reducing end of the carbohydrate. These fluorescently labeled oligosaccharides are then separated by polyacrylamide gel electrophoresis and visualized under UV light, allowing for detailed analysis of their size and purity.

The core principle of FACE relies on the derivatization of the oligosaccharide's reducing terminus via reductive amination. nih.gov This process tags each molecule with a fluorophore, rendering it detectable by fluorescence imaging. nih.gov Once labeled, the oligosaccharides are subjected to electrophoresis. Their migration through the polyacrylamide gel is primarily dependent on their size and charge. oup.com Smaller molecules navigate the gel matrix more quickly than larger ones, resulting in a separation pattern where migration distance is inversely proportional to the size of the oligosaccharide. oup.com

Research Findings on Fluorophore Selection and Migration Patterns

The choice of fluorophore is a critical parameter in FACE analysis as it can influence the migration characteristics of the labeled oligosaccharides. Two common fluorophores used for labeling glycosaminoglycans are 2-aminoacridone (AMAC) and 2-aminobenzoic acid (2AA).

Research has shown that while AMAC is frequently used, it can lead to a phenomenon known as inverted parabolic migration, which complicates the linear relationship between size and migration. oup.com In contrast, labeling with 2-aminobenzoic acid (2AA) has been found to be advantageous for analyzing HA oligosaccharides. oup.com The negative charge on the 2AA tag facilitates a more predictable and linear separation of the HA oligomers according to their length. oup.com This results in a well-defined ladder where the migration distance is inversely proportional to the oligosaccharide's size, simplifying molecular weight characterization. oup.com

A study detailing the purification and characterization of HA oligosaccharides utilized FACE to analyze the size and homogeneity of various fractions. oup.com In this research, purified HA oligomers, including tetrasaccharides (HA4) up to hexadecasaccharides (HA16), were fluorescently tagged and separated on a polyacrylamide gel. The resulting gel image clearly demonstrated the principle of size-based separation.

The following data table summarizes the observed migration patterns from a representative FACE gel analysis of AMAC-labeled hyaluronate oligosaccharides.

| Hyaluronate Oligomer | Number of Monosaccharide Units | Relative Migration Distance in FACE Gel |

|---|---|---|

| Tetrasaccharide (HA4) | 4 | Farthest |

| Hexasaccharide (HA6) | 6 | Intermediate |

| Octasaccharide (HA8) | 8 | Intermediate |

| Decasaccharide (HA10) | 10 | Intermediate |

| Dodecasaccharide (HA12) | 12 | Intermediate |

| Tetradecasaccharide (HA14) | 14 | Intermediate |

| Hexadecasaccharide (HA16) | 16 | Shortest |

This analysis confirms that FACE is a powerful and effective tool for resolving and sizing hyaluronate oligomers. oup.com The position of each distinct band in the gel, relative to known standards, allows for the accurate identification of the specific oligosaccharide present in a sample, including the this compound. oup.com The technique is sensitive enough to also reveal the presence of contaminants, as the same study noted that low-molecular-weight HA oligosaccharides like HA4 to HA10 contained minor amounts (1-5%) of chondroitin (B13769445) sulfate. oup.com

Molecular Interactions and Recognition Mechanisms of Hyaluronate Decasaccharides

Interaction with Hyaluronan-Binding Proteins (Hyaladherins)

Hyaladherins are a diverse group of proteins that bind to hyaluronan and are crucial for the organization of the extracellular matrix, cell adhesion, and signaling. wikipedia.org The interaction between these proteins and hyaluronate decasaccharides is characterized by specific structural requirements and affinities.

Hyaluronan-binding proteins recognize and interact with hyaluronan through specialized domains. A prominent example is the Link module, a protein domain of approximately 100 amino acids found in many hyaladherins, including the major HA receptor CD44 and TSG-6. glycoforum.gr.jpau.dk The binding specificity is dictated by the three-dimensional structure of this domain and the arrangement of key amino acid residues that form bonds with the hyaluronan chain.

Chemical modification studies have highlighted the importance of basic amino acids, such as arginine and lysine, in the binding of proteins like aggrecan and link protein to hyaluronan. glycoforum.gr.jp These residues are thought to form ionic bonds with the carboxyl groups of the glucuronic acid units within the decasaccharide. glycoforum.gr.jp For the CD44 receptor, two arginine residues (Arg41 and Arg78) have been identified as critical for ligand binding. glycoforum.gr.jp The binding mechanisms can differ among hyaladherins; for instance, the interaction of TSG-6 with hyaluronan involves ionic and CH−π interactions, while CD44 binding relies on hydrogen bonds and van der Waals forces. nih.govresearchgate.net This specificity allows for differential recognition of hyaluronan structures and subsequent distinct biological outcomes.

The length of the hyaluronan oligosaccharide is a crucial factor determining its ability to bind effectively to hyaladherins. Multiple studies have established that a decasaccharide is often the minimum size required for strong and stable interactions.

Research on proteoglycan-hyaluronan interactions demonstrated that the relative inhibition of this interaction increased with the size of the oligosaccharide, with decasaccharides being the smallest fragments able to bind strongly. nih.gov Similarly, studies on hyaluronectin, a brain glycoprotein (B1211001), found that decasaccharides were the smallest fragments that potently inhibited the interaction with polymeric hyaluronic acid. nih.gov In contrast, octasaccharides showed a 700-fold lower affinity. nih.gov Capillary affinity electrophoresis analysis also confirmed that hyaluronan-binding protein from bovine nasal cartilage interacts strongly with HA decasaccharide or larger oligosaccharides, indicating that carbohydrate chains of at least this length are required for recognition. nih.govresearchgate.net

| Oligosaccharide Length | Binding Protein | Relative Affinity/Inhibitory Potency | Reference |

|---|---|---|---|

| Octasaccharide (8-mer) | Hyaluronectin | Low (700-fold lower than decasaccharide) | nih.gov |

| Decasaccharide (10-mer) | Proteoglycan | Strong binding | nih.gov |

| Decasaccharide (10-mer) | Hyaluronectin | Strong inhibition | nih.gov |

| Decasaccharide (10-mer) | Bovine Cartilage HABP | Strong interaction | nih.govresearchgate.net |

| Dodecasaccharide (12-mer) | Hyaluronectin | Similar to decasaccharide | nih.gov |

Hyaluronate decasaccharides can act as competitive inhibitors of the binding of high molecular weight, polymeric hyaluronan to hyaladherins. This competition is a key mechanism by which HA oligosaccharides can modulate cellular behavior. For instance, decasaccharides, but not hexasaccharides, are capable of displacing polymeric hyaluronan bound to the CD44 receptor on keratinocytes. nih.gov This suggests that while a hexasaccharide might be the minimum length for initial binding to CD44, a decasaccharide or larger is necessary to effectively compete with the multivalent interactions of polymeric HA. nih.gov This competitive displacement can disrupt established cell-matrix interactions and trigger new signaling events. nih.govnih.gov

Receptor-Mediated Recognition and Signaling Specificity

The interaction of hyaluronate decasaccharides with cell surface receptors like CD44 and RHAMM is a critical event in cell communication, triggering specific downstream signaling pathways that regulate processes such as cell proliferation, migration, and inflammation. researchgate.netnih.govnih.gov

CD44 is a major cell surface receptor for hyaluronan. nih.gov While smaller fragments like hexasaccharides can bind to CD44, the decasaccharide is often cited as the minimal functional unit required to effectively compete with polymeric HA and activate downstream signaling. nih.govnih.gov The binding of polymeric HA to CD44 typically promotes cell adhesion, whereas the recognition of smaller fragments like decasaccharides can initiate signaling cascades involved in processes like inflammation and cancer. nih.gov

The interaction of a decasaccharide with CD44 can displace high molecular weight HA, disrupting the receptor's role in matrix adhesion and switching it to a signaling role. nih.gov This displacement suggests that cooperative interactions or receptor dimerization may be necessary for the tight binding of polymeric hyaluronan, and a decasaccharide is the minimum size that can effectively disrupt this. nih.gov This activation of CD44 by specific HA fragments can lead to the recruitment of cytoplasmic proteins and trigger pathways involved in cell survival and proliferation. nih.gov

The Receptor for Hyaluronan-Mediated Motility (RHAMM), also known as CD168, is another important receptor that mediates cellular responses to hyaluronan. nih.gov Unlike CD44, RHAMM does not possess a Link module domain but binds to HA through a BX7B motif, where 'B' is a basic amino acid (arginine or lysine). nih.gov

RHAMM is involved in regulating cell migration and has been shown to co-localize with CD44 on the cell surface. nih.govfrontiersin.org This co-localization suggests a cooperative relationship between the two receptors in mediating HA-induced signaling. frontiersin.orgresearchgate.net Extracellular RHAMM modulates HA-induced cell migration, and its interaction with HA can activate intracellular signaling pathways, such as the ERK1/2 MAP kinase cascade, often in concert with other receptors like CD44. frontiersin.orgresearchgate.net The binding of hyaluronan fragments to RHAMM contributes to the complex regulatory network governing cell motility and responses to the extracellular environment. frontiersin.org

| Receptor | Binding Domain/Motif | Key Role of Decasaccharide | Downstream Effect | Reference |

|---|---|---|---|---|

| CD44 | Link Module | Minimal unit for competitive displacement and signaling activation | Switches from adhesion to signaling, cell proliferation | nih.govnih.govnih.gov |

| RHAMM (CD168) | BX7B Motif | Binds and mediates cellular motility | Activation of ERK1/2 MAP kinase pathway, cell migration | nih.govfrontiersin.orgresearchgate.net |

Table of Compounds

Toll-like Receptor (TLR) Interactions and Molecular Size Dependence

Hyaluronate oligosaccharides, including decasaccharides, are recognized as endogenous danger signals by the innate immune system, primarily through interactions with Toll-like Receptors (TLRs). This recognition is critically dependent on the molecular size of the hyaluronan fragment, with smaller fragments generally eliciting pro-inflammatory responses, in contrast to the anti-inflammatory or immunologically inert nature of high-molecular-weight hyaluronan (HMW-HA).

The interaction of hyaluronate decasaccharides with TLRs, particularly TLR4 and to some extent TLR2, is a key mechanism by which tissue injury is sensed. bohrium.comnih.gov This process is often not a simple ligand-receptor interaction but involves the formation of a multi-receptor complex. Evidence suggests that CD44, a major cell surface receptor for hyaluronan, acts as a co-receptor, presenting the hyaluronan fragments to the TLR. bohrium.comresearchgate.net The formation of a ternary complex involving CD44, MD2 (a co-receptor for TLR4), and TLR4 has been proposed for the recognition of hyaluronan fragments. nih.gov

The size of the hyaluronan oligosaccharide is a determining factor in the nature of the immune response. Studies have shown that small hyaluronan (sHA) fractions, with a size range of 4–16 oligosaccharide units, are potent activators of dendritic cells, a key component of the innate immune system. nih.govnih.gov This activation is mediated through TLR4. Research using bone marrow-derived dendritic cells from mice with mutant or deficient TLR4 alleles demonstrated a lack of response to sHA, confirming the essential role of this receptor. nih.govnih.gov Conversely, dendritic cells deficient in TLR2 were still susceptible to activation by sHA, indicating the primary role of TLR4 in this context. nih.govnih.gov

The pro-inflammatory effects of small hyaluronan oligosaccharides have been observed in various cell types. In human articular chondrocytes, small HA oligosaccharides have been shown to induce an inflammatory response by engaging both TLR4 and CD44. bohrium.com This dual engagement leads to the activation of downstream signaling pathways that culminate in the production of pro-inflammatory mediators.

The table below summarizes the key molecular interactions and the influence of hyaluronan size on these interactions.

| Interacting Molecule | Hyaluronan Size | Cellular Response | Key Findings |

| TLR4 | Oligosaccharides (including the decasaccharide range) | Pro-inflammatory signaling, Dendritic cell maturation | Activation is dependent on a functional TLR4. nih.govnih.gov Small HA fragments act as endogenous ligands for the TLR4 complex. nih.govnih.gov |

| TLR2 | Low Molecular Weight Fragments | Pro-inflammatory signaling (context-dependent) | Some studies suggest a role for TLR2 in mediating inflammatory responses to LMW-HA, though TLR4 is often the primary receptor for oligosaccharides. nih.gov |

| CD44 | Oligosaccharides | Co-receptor for TLR4 signaling, Disruption of HMW-HA-induced clustering | Small hyaluronan fragments require CD44 to be presented to TLR4 effectively. bohrium.com Oligosaccharides disrupt the clustering of CD44 induced by HMW-HA. nih.gov |

Molecular Mechanisms of Receptor Clustering and Activation

The binding of hyaluronan to its cell surface receptors can induce receptor clustering, a critical step in the initiation of intracellular signaling cascades. The molecular weight of the hyaluronan polymer plays a pivotal role in this process, with high-molecular-weight hyaluronan (nHA) and hyaluronan oligosaccharides (oHA), such as decasaccharides, having distinct effects on receptor organization.

High-molecular-weight hyaluronan has been shown to induce the clustering of its primary receptor, CD44. nih.gov This clustering is thought to be important for mediating the anti-inflammatory and tissue-protective effects of nHA. In contrast, hyaluronan oligosaccharides have been observed to disrupt this nHA-induced CD44 clustering. nih.gov This disruption may be a mechanism by which the cellular response is switched from a homeostatic or anti-inflammatory state to a pro-inflammatory one upon tissue damage, which generates smaller hyaluronan fragments.

The activation of TLR4 by hyaluronate oligosaccharides is a key event in the inflammatory response to tissue injury. While the precise mechanism of TLR4 clustering induced by a decasaccharide is not fully elucidated, it is understood to be part of a larger receptor complex activation. The binding of small hyaluronan fragments, presented by CD44, to the TLR4/MD2 complex is believed to induce a conformational change in the TLR4 receptor, leading to its dimerization and the recruitment of intracellular adaptor proteins. bohrium.comnih.gov

This recruitment initiates a downstream signaling cascade. The activation of TLR4 by hyaluronan fragments can proceed through both MyD88-dependent and MyD88-independent (TRIF-dependent) pathways, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. bohrium.comnih.gov For instance, stimulation of human dendritic cells with small hyaluronan oligosaccharides results in the phosphorylation of p38 and p42/44 MAP-kinases and the nuclear translocation of NF-κB, all of which are components of the TLR4 signaling pathway. nih.gov

The table below outlines the differential effects of hyaluronan size on receptor clustering and the subsequent activation mechanisms.

| Receptor | Hyaluronan Size | Effect on Clustering | Activation Mechanism |

| CD44 | High Molecular Weight (nHA) | Induces clustering | Promotes cell adhesion and anti-inflammatory signaling. nih.gov |

| CD44 | Oligosaccharides (oHA) | Disrupts nHA-induced clustering | May switch cellular response to a pro-inflammatory state. nih.gov |

| TLR4 | Oligosaccharides (including decasaccharides) | Implied in receptor complex activation | Binds to a CD44/TLR4/MD2 complex, inducing dimerization and recruitment of intracellular adaptors, leading to activation of NF-κB and MAPK pathways. bohrium.comnih.gov |

Cellular and Subcellular Biological Activities of Hyaluronate Decasaccharides Mechanistic Studies

Regulation of Cell Signaling Pathways

Hyaluronate decasaccharides are potent signaling molecules that can initiate or modify intracellular signaling pathways upon binding to cell surface receptors, most notably CD44. This interaction triggers a cascade of downstream events that influence cellular fate and behavior.

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is a critical signaling axis that governs cell survival, growth, and proliferation. The influence of hyaluronan oligosaccharides on this pathway appears to be highly context-dependent, varying with cell type and the specific signaling milieu.

In some contexts, the interaction between hyaluronan and its receptor CD44 leads to the activation of the PI3K/AKT pathway. This activation can promote cell survival and growth. For instance, in certain carcinoma cells, elevated HA levels can form a signaling complex with CD44 and other proteins, leading to the activation of the AKT pathway researchgate.net. This signaling can contribute to enhanced tumor cell growth and survival researchgate.net.

Conversely, studies on T-lymphoid disorders have shown that hyaluronan oligosaccharides (oHA) can induce apoptosis by suppressing the PI3K/Akt cell survival pathway. In these lymphoma cell lines, oHA inhibited the production of PIP(3), the primary product of PI3K activity, and subsequently reduced the phosphorylation levels of Akt nih.gov. This action suggests that in specific cellular environments, hyaluronate fragments can act as pro-apoptotic signals by downregulating this key survival pathway nih.gov.

| Model System | Effect on PI3K/AKT Pathway | Cellular Outcome | Reference |

| T-lymphoma cell lines | Suppression (Inhibition of PIP(3) production, reduced Akt phosphorylation) | Induction of apoptosis | nih.gov |

| Colon and breast carcinoma cells | Activation (as part of a CD44/ErbB2 complex) | Enhanced tumor cell growth and survival | researchgate.net |

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, controlling cell shape, adhesion, and motility mdpi.com. Hyaluronan-mediated CD44 activation is a significant trigger for RhoGTPase signaling. This interaction can lead to the activation of specific RhoGTPases, which in turn coordinate cytoskeletal reorganization necessary for tumor progression and cell migration nih.govnih.gov.

The binding of HA to CD44 can up-regulate RhoA signaling and the activity of its downstream effector, Rho-associated kinase (ROK). This cascade can induce the assembly of actin stress fibers, influencing cell contractility and motility nih.gov. Similarly, HA-CD44 interactions can activate Rac1, another Rho family member. The activation of Rac1 is often mediated by specific guanine (B1146940) nucleotide exchange factors (GEFs), such as Tiam1, and is crucial for inducing changes in the cell's membrane cytoskeleton, which are essential for cell adhesion and motility nih.gov.

| Signaling Axis | Key Mediators | Cellular Outcome | Reference |

| RhoA-ROK | HA, CD44, p115RhoGEF | Actin stress fiber assembly, cytoskeletal reorganization, cell motility | nih.gov |

| Rac1 | HA, CD44, Tiam1 (GEF) | Membrane cytoskeleton changes, cell shape modification, cell adhesion, motility | nih.gov |

While direct studies detailing the specific effects of hyaluronate decasaccharides on Ca2+/calmodulin-dependent protein kinase II (CaMKII) are limited, a mechanistic link can be inferred through the modulation of intracellular calcium (Ca2+), a prerequisite for CaMKII activation biorxiv.orgplos.org. HA/CD44-mediated signaling has been shown to coordinate intracellular Ca2+ mobilization nih.gov.

Canonical activation of CaMKII occurs when intracellular Ca2+ levels rise, allowing calcium to bind calmodulin (CaM). This Ca2+/CaM complex then binds to and activates CaMKII, which can then phosphorylate various downstream targets, influencing processes like gene expression and synaptic plasticity biorxiv.orgmdpi.com. By initiating signals that lead to the release of Ca2+ from intracellular stores, hyaluronate fragments could indirectly influence the spatial and temporal activation of CaMKII. This suggests a potential mechanism by which hyaluronate decasaccharides could impact a wide range of calcium-dependent cellular processes.

Modulation of Cellular Processes in Model Systems (in vitro and non-clinical in vivo)

The signaling events initiated by hyaluronate decasaccharides translate into profound changes in cellular behavior, including adhesion, movement, proliferation, and differentiation.

The size of hyaluronan molecules plays a critical role in their function, particularly concerning cell adhesion versus signaling. While large HA polymers often promote stable cell adhesion, smaller fragments like decasaccharides are more involved in activating signaling pathways that promote motility nih.gov. The binding of HA fragments to CD44 can trigger the necessary cytoskeletal rearrangements, mediated by RhoGTPases, to facilitate cell migration nih.gov.

Variations in HA expression on the cell surface are directly related to alterations in cell adhesion and migration springernature.com. Furthermore, accelerated turnover of HA, which involves its degradation into smaller fragments by enzymes like hyaluronidases, has been shown to increase tumor cell motility nih.gov.

Hyaluronate oligosaccharides are significant modulators of cell proliferation, although their effects can be either stimulatory or inhibitory depending on the cellular context, such as cell density and HA concentration nih.govconsensus.app. In some scenarios, HA can create a microenvironment that is conducive to mitosis, potentially by increasing the space available for cell division or by facilitating cell detachment from the matrix nih.gov.

In the context of stem cells, hyaluronan appears to be effective in maintaining cells in a proliferative state while delaying senescence nih.gov. This suggests a role for HA fragments in regulating the balance between self-renewal and differentiation. In other models, such as dermal fibroblasts, exogenously added HA can either promote or inhibit cell growth depending on the confluency of the cell culture consensus.app. This dual role underscores the complexity of HA-mediated regulation of the cell cycle.

| Cellular Process | Model System | Observed Effect of Hyaluronate Oligosaccharides | Reference |

| Proliferation | Mouse Dermal Fibroblasts | Modulatory (promotes or inhibits growth depending on cell density) | consensus.app |

| Proliferation | Tumor Cells | Increased proliferation associated with HA turnover | nih.gov |

| Proliferation & Senescence | Adult Stem Cells (in vitro) | Promotes proliferation and delays senescence | nih.gov |

| Differentiation | Stem Cells | Helps maintain an undifferentiated, proliferative state | nih.gov |

Role in Morphogenesis and Tissue Development (Developmental Biology Models)

Hyaluronan (HA) is a critical component of the extracellular matrix (ECM) that plays a significant role in morphogenesis, the biological process that governs the development of an organism's shape. researchgate.netnih.gov During embryonic development, pericellular matrices rich in hyaluronan surround migrating and proliferating cells. nih.gov The functions of HA in morphogenesis are multifaceted, stemming from its unique physicochemical properties and its interactions with cell surface receptors. nih.gov

Hyaluronate oligosaccharides, including decasaccharides, contribute to these developmental processes in several key ways:

Creation of a Hydrated Microenvironment: HA provides a highly hydrated, cell-free space that physically separates tissues and facilitates cellular invasion and migration, which are crucial events in the formation of tissues and organs. nih.govnih.gov This hydrated milieu creates pathways for cells to move into during development.

Interaction with Cell Surface Receptors: HA fragments interact with cell surface receptors, notably CD44 and the Receptor for Hyaluronate-Mediated Motility (RHAMM). nih.gov These interactions are vital for modulating cell behavior, including movement and proliferation, which are fundamental to morphogenesis. nih.gov

Regulation of Cell Behavior: By binding to its receptors, HA can activate intracellular signaling pathways that control cell proliferation, migration, and differentiation. researchgate.netnih.gov Studies on in vitro kidney cultures have shown that low molecular weight HA can stimulate branching morphogenesis, a key process in kidney development, while higher molecular weight HA can be inhibitory. researchgate.net This suggests that the size of HA fragments, such as decasaccharides, is a critical determinant of their specific effects on tissue development. The expression of HA synthesis and degradation genes during kidney development further indicates that specific sizes of HA are generated to regulate distinct developmental events, such as initiating nephron differentiation and ceasing branching morphogenesis. researchgate.net

HA is particularly important in the development of the central nervous system, where it facilitates the migration of neural crest cells, and in the formation of the heart and vascular system. researchgate.netnih.gov The regulated synthesis and degradation of HA, producing specific-sized fragments at different developmental stages, is essential for the precise control of these complex morphogenetic processes. nih.gov

Participation in Angiogenesis and Inflammatory Signaling Pathways

Decasaccharide Effects on Angiogenesis Pathways (Pro-angiogenic vs. Anti-angiogenic)

The effect of hyaluronan on angiogenesis—the formation of new blood vessels—is highly dependent on its molecular weight. While high molecular weight HA (>1000 kDa) is generally considered anti-angiogenic, its degradation products, including oligosaccharides of 3 to 25 disaccharide units, are known to be potent inducers of angiogenesis. mdpi.com Hyaluronate decasaccharides fall squarely within this pro-angiogenic size range. nih.gov

Mechanistic studies have demonstrated that hyaluronate oligosaccharides (o-HA) from 6 to 10 disaccharide units can effectively promote the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov Research comparing oligosaccharides of different lengths found that decasaccharides (o-HA10) significantly induce angiogenesis in the chicken chorioallantoic membrane (CAM) assay, a standard model for studying blood vessel formation. nih.gov This pro-angiogenic activity is linked to the upregulation of key growth factors. Specifically, o-HA10 has been shown to increase the messenger RNA (mRNA) levels of Vascular Endothelial Growth Factor (VEGF) in endothelial cells. nih.gov

The signaling pathways activated by these oligosaccharides involve specific cell surface receptors. The pro-angiogenic effects of o-HA are mediated through the CD44 receptor, which, upon binding, can induce tyrosine phosphorylation of multiple proteins and activate a cytoplasmic signal transduction cascade involving Protein Kinase C (PKC) and the MAP kinase pathway (Raf-1, MEK-1, ERK-1), ultimately leading to endothelial cell proliferation. nih.gov In some contexts, o-HA can also promote angiogenesis by stimulating the secretion of pro-angiogenic cytokines like Tumor Necrosis Factor-alpha (TNFα) and Leptin from endothelial cells. nih.gov

| Oligosaccharide Size | Effect on HUVEC Proliferation | Angiogenesis in CAM Assay | Effect on VEGF mRNA Levels |

|---|---|---|---|

| o-HA4 (Tetrasaccharide) | No significant effect | No significant effect | No significant effect |

| o-HA6 (Hexasaccharide) | Effective promotion | Effective induction | Increased |

| o-HA8 (Octasaccharide) | Effective promotion | Effective induction | Increased |

| o-HA10 (Decasaccharide) | Effective promotion | Effective induction | Increased |

Data synthesized from findings reported in Life Sciences. nih.gov

Mechanistic Studies of Inflammation Modulation by Oligosaccharides

Hyaluronate oligosaccharides are recognized as significant modulators of inflammatory responses. Unlike high molecular weight HA, which is often anti-inflammatory, smaller HA fragments generated during tissue injury and inflammation can act as endogenous danger signals, initiating or amplifying inflammation. nih.govfrontiersin.org

The primary mechanism involves the interaction of these oligosaccharides with specific cell surface receptors, particularly Toll-like receptor 4 (TLR-4), Toll-like receptor 2 (TLR-2), and CD44. bohrium.comnih.gov Hyaluronate fragments are endogenous ligands for these receptors. bohrium.comnih.gov The binding of HA oligosaccharides to TLR-4 and CD44 on immune cells and other cell types, such as chondrocytes and thyrocytes, triggers intracellular signaling cascades. bohrium.comnih.gov

A key pathway activated by this receptor engagement is the nuclear factor kappa B (NF-κB) pathway. nih.govnih.gov Activation of TLR-4 and CD44 leads to the translocation of NF-κB into the nucleus, where it acts as a transcription factor to upregulate the expression of various pro-inflammatory genes. nih.govbohrium.com This results in the increased production and release of inflammatory mediators, including cytokines like Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). bohrium.comnih.gov Studies have shown that blocking these receptors with specific antibodies can abolish the pro-inflammatory effects of HA oligosaccharides. bohrium.comnih.gov

While many studies point to a pro-inflammatory role, the function of HA oligosaccharides can be complex and context-dependent. Some research indicates that under certain conditions, HA oligosaccharides can exert anti-inflammatory effects. For example, HA tetramers have been shown to suppress TLR3-dependent inflammation in a TLR4-dependent manner, suggesting a complex immunomodulatory action. plos.org Other studies have found that HA oligosaccharides can reduce lipopolysaccharide (LPS)-induced inflammatory damage in macrophages. nih.gov

| Receptor(s) Involved | Key Signaling Pathway Activated | Primary Downstream Effect | Resulting Inflammatory Mediators |

|---|---|---|---|

| TLR-4, CD44, TLR-2 | NF-κB translocation | Upregulation of pro-inflammatory genes | IL-1β, IL-6, TNF-α |

Data synthesized from findings reported in multiple mechanistic studies. nih.govbohrium.comnih.gov

Interaction with Macrophages and Related Signaling

Macrophages are key players in the inflammatory response, and their interaction with hyaluronate oligosaccharides is a critical aspect of HA-mediated immunomodulation. HA fragments can potently activate macrophages and influence their polarization into different functional phenotypes. nih.gov